4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine
Overview
Description
4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C13H8Br2N2O. It is known for its unique structure, which includes a benzoxazole ring substituted with bromine atoms at positions 4 and 6, and a phenyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine typically involves the bromination of 2-phenyl-1,3-benzoxazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the benzoxazole ring play crucial roles in its reactivity and binding affinity to specific targets. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4,6-Dibromo-2-phenyl-1,3-benzothiazol-5-amine: Similar structure but with a sulfur atom instead of oxygen in the benzoxazole ring.
4,6-Dibromo-2-phenyl-1,3-benzimidazol-5-amine: Similar structure but with a nitrogen atom instead of oxygen in the benzoxazole ring.
Uniqueness: 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine is unique due to the presence of the benzoxazole ring and the specific positioning of the bromine atoms, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and pharmaceuticals .
Biological Activity
4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H8Br2N2O. The compound features two bromine atoms at the 4 and 6 positions of the benzoxazole ring and a phenyl group at the 2 position. This unique structural arrangement contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.
In Vitro Studies
In a study evaluating the compound's antifungal activity against Candida albicans, it demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against resistant strains. This suggests potential as an antifungal agent, particularly in treating azole-resistant infections .
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Candida albicans | 16 | Effective against resistant strains |
Bacillus subtilis | Varies | Selective activity observed |
Escherichia coli | Not significant | Limited activity |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have shown that benzoxazole derivatives can exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives of benzoxazole have been reported to selectively target cancer cells while exhibiting lower toxicity to normal cells .
Case Studies
- Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines.
- Lung Cancer Cells : It showed promising results in inhibiting the growth of A549 lung cancer cells.
- Mechanism of Action : The proposed mechanism involves interference with cell proliferation pathways and induction of apoptosis through specific molecular interactions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of bromine atoms enhances the binding affinity of the compound to biological targets. Modifications in the phenyl group also influence its biological activity, suggesting that further chemical modifications could optimize its therapeutic potential .
Properties
IUPAC Name |
4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPZBKRNNWMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349792 | |
Record name | 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637302-85-3 | |
Record name | 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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